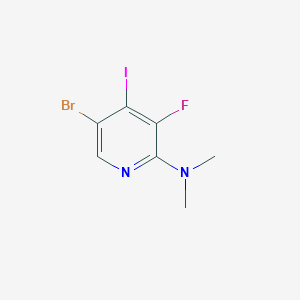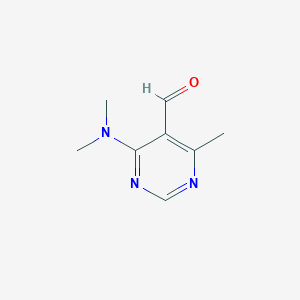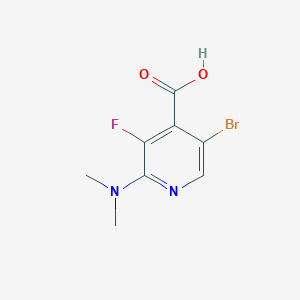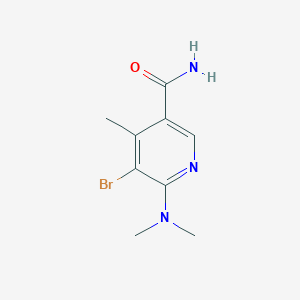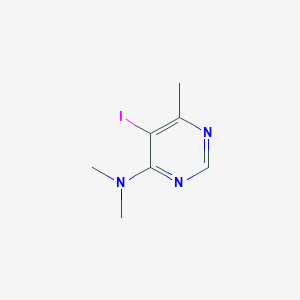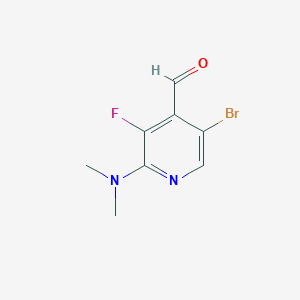
5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde: is a heterocyclic organic compound that contains bromine, fluorine, and a dimethylamino group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(dimethylamino)-3-fluoropyridine, followed by formylation to introduce the aldehyde group at the 4-position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions, forming new carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
- Substituted pyridines with various functional groups.
- Carboxylic acids or alcohols derived from the aldehyde group.
- Complex organic molecules formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery and material science.
Biology: In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and cellular pathways.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structural features allow for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and electronic components, due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism by which 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of target proteins. The molecular targets and pathways involved can vary widely, but typically include key enzymes or receptors involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-(dimethylamino)pyridine
- 5-Bromo-2-(dimethylamino)pyrimidine
- 3-Fluoro-4-formylpyridine
Comparison: Compared to its analogs, 5-Bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde offers a unique combination of functional groups that enhance its reactivity and versatility in chemical synthesis. The presence of both bromine and fluorine atoms allows for selective functionalization, while the dimethylamino group can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.
Eigenschaften
IUPAC Name |
5-bromo-2-(dimethylamino)-3-fluoropyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O/c1-12(2)8-7(10)5(4-13)6(9)3-11-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJOOTKMWROHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1F)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8146084.png)


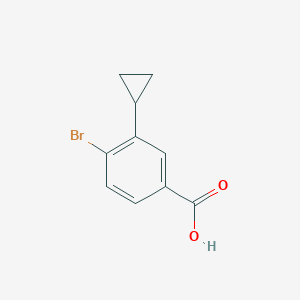
![3-[4-(Methoxymethyl)phenyl]-3-oxopropanoic acid](/img/structure/B8146121.png)
![6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid](/img/structure/B8146131.png)

